4-Methoxy-1-(4-nitrophenyl)piperidine
Description
Properties
IUPAC Name |
4-methoxy-1-(4-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-17-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLHMGUVJWZUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
This method involves displacing a leaving group (e.g., fluorine) on 4-nitrohalobenzenes with 4-methoxypiperidine.
Procedure :
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Reaction Setup : A mixture of 1-fluoro-4-nitrobenzene (1.0 equiv) and 4-methoxypiperidine (1.2 equiv) in N,N-dimethylformamide (DMF) is stirred with potassium carbonate (2.5 equiv) at 80°C for 15 hours.
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Workup : The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from isopropyl alcohol.
Key Data :
Mechanistic Insight : The reaction proceeds via a two-step SNAr mechanism, where the piperidine nitrogen attacks the electron-deficient aromatic ring, facilitated by the nitro group's meta-directing effect.
Reductive Amination
This route constructs the piperidine ring while introducing the methoxy and nitrophenyl groups.
Procedure :
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Intermediate Synthesis : 4-Nitroaniline is reacted with 5-chloropentanoyl chloride in methylene chloride at 0–5°C, followed by cyclization with potassium tert-butoxide to form a piperidinone intermediate.
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Reduction : The piperidinone is reduced using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) to yield the piperidine core.
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Methoxy Introduction : Methylation of a hydroxyl intermediate with methyl iodide completes the synthesis.
Key Data :
Optimization : The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.
Palladium-Catalyzed Cross-Coupling
Pd-mediated C–N bond formation offers a modern alternative for assembling the nitrophenyl-piperidine linkage.
Procedure :
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Coupling Reaction : 4-Methoxypiperidine (1.1 equiv) and 4-bromonitrobenzene (1.0 equiv) are reacted with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 100°C.
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Purification : The crude product is chromatographed on silica gel.
Key Data :
Advantages : Mild conditions and functional group tolerance make this method suitable for sensitive substrates.
Reaction Conditions and Optimization
Solvent Systems
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Polar Aprotic Solvents : DMF enhances nucleophilicity in SNAr reactions but requires high-temperature conditions.
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Chlorinated Solvents : Methylene chloride facilitates low-temperature reactions but poses environmental concerns.
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Toluene : Ideal for Pd-catalyzed reactions due to inertness and high boiling point.
Catalytic Enhancements
Temperature and Time
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SNAr Reactions : 80°C for 15 hours balances conversion and side-product formation.
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Reductive Amination : Room-temperature conditions prevent over-reduction of nitro groups.
Characterization and Quality Control
Spectroscopic Analysis
Physicochemical Properties
Applications in Pharmaceutical Synthesis
This compound serves as a precursor in:
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(4-nitrophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 4-Methoxy-1-(4-aminophenyl)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1-(4-nitrophenyl)piperidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(4-nitrophenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their properties:
Key Observations :
- Electronic Effects : Sulfonyl (SO₂) and sulfanyl (S-CH₂) substituents significantly increase electron-withdrawing character, altering reactivity in nucleophilic substitution reactions compared to methoxy .
- Biological Activity: Hydroxymethyl derivatives (e.g., 1-(4-nitrophenyl)-4-piperidinylmethanol) may interact with central nervous system targets, similar to neuroprotective piperidine-based ligands like PPBP .
Pharmacokinetic and Functional Properties
- Mitochondrial Effects : Piperidine analogs with nitroaryl groups, such as those in , demonstrate mitochondrial fusion enhancement. The methoxy group in 4-methoxy-1-(4-nitrophenyl)piperidine could modulate solubility, affecting mitochondrial membrane interaction .
- Neuroprotection : PPBP (4-phenyl-1-(4-phenylbutyl)piperidine), a sigma-1 receptor ligand, reduces nitric oxide production. Structural similarities suggest this compound might share mechanistic pathways, though nitro group positioning may alter efficacy .
Antioxidant and Anticancer Activity
- Tetrahydroisoquinolines: Nitrophenyl-containing tetrahydroisoquinolines (e.g., 7-acetyl-8-(4-nitrophenyl)-tetrahydroisoquinoline) exhibit anticancer activity via apoptosis induction. The piperidine core in this compound may offer similar scaffold versatility .
- Antioxidant Properties : Nitro groups can paradoxically contribute to oxidative stress or scavenge radicals, depending on substitution patterns. The methoxy group’s electron donation might mitigate nitro-related toxicity .
Q & A
Q. What are the common synthetic routes for 4-Methoxy-1-(4-nitrophenyl)piperidine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A standard approach involves reacting a piperidine precursor (e.g., 4-nitrophenylpiperidine) with a methoxy-containing electrophile (e.g., methyl iodide or methoxy-sulfonyl chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . Purification is achieved via column chromatography or recrystallization. Yield optimization requires adjusting reaction parameters:
- Temperature : Elevated temperatures (50–80°C) enhance reaction rates but may increase side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate substitutions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the piperidine ring structure, methoxy group ( ppm for OCH), and nitro group (meta-substituted aromatic protons at ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- FT-IR : Identifies functional groups (e.g., C-NO stretch at ~1520 cm) .
Q. How do the electronic properties of the 4-nitro and 4-methoxy substituents influence reactivity?
- Methodological Answer : The 4-nitro group is electron-withdrawing, activating the aryl ring for electrophilic substitutions (e.g., nitration) but deactivating nucleophilic attacks. The 4-methoxy group is electron-donating, increasing electron density on the piperidine nitrogen, which may enhance basicity or coordination with metal catalysts. Computational studies (e.g., DFT) can map charge distribution and predict sites for functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions. To standardize findings:
- Use dose-response curves to compare IC values across studies.
- Validate target engagement via competitive binding assays (e.g., radioligand displacement for receptor studies).
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) and cell line specificity .
Q. What strategies are effective in optimizing regioselectivity during functionalization of the piperidine ring?
- Methodological Answer :
- Protecting groups : Temporarily block the piperidine nitrogen with Boc or Fmoc to direct reactions to the aryl ring .
- Metal-mediated catalysis : Pd-catalyzed C-H activation can selectively functionalize positions adjacent to the nitro group .
- Solvent effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents favor kinetic pathways .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger.
- ADMET prediction : Tools like SwissADME estimate bioavailability, metabolic stability, and toxicity risks.
- QSAR models : Correlate structural features (e.g., logP, H-bond donors) with activity to prioritize synthetic targets .
Q. What experimental controls are essential when studying nitro group reduction in this compound?
- Methodological Answer :
- Catalyst selection : Use PtO or Raney Ni for selective nitro-to-amine reduction; monitor by TLC to avoid over-reduction.
- Inert atmosphere : Conduct reactions under N/Ar to prevent oxidation of intermediates.
- Acidic quenching : Neutralize reaction mixtures with dilute HCl to stabilize amine products .
Data Contradiction and Theoretical Framework
Q. How should researchers address conflicting solubility data in different solvent systems?
- Methodological Answer : Perform systematic solubility screens using USP/Ph.Eur. guidelines. Key parameters:
Q. What theoretical frameworks explain the compound’s dual role as a pharmacophore and synthetic intermediate?
- Methodological Answer : Link studies to Hammett substituent constants (σ for nitro/methoxy groups) to rationalize electronic effects on reactivity. In pharmacology, apply Lock-and-Key theory to explain receptor interactions, while synthetic utility aligns with Retrosynthetic Analysis principles (e.g., disconnecting the piperidine-aryl bond for modular synthesis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
